tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate
Description
This compound is a fluorinated pentanoate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a hydroxyl group at position 5, and a fluorine atom at position 2. Its molecular formula is C₁₄H₂₆FNO₅, with a molecular weight of 307.37 g/mol . The stereochemistry (2S,4S) and fluorination pattern make it a valuable intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties such as metabolic stability and membrane permeability. The Boc group serves as a protective moiety for the amine, enhancing synthetic versatility .
Properties
Molecular Formula |
C14H26FNO5 |
|---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26FNO5/c1-13(2,3)20-11(18)10(7-9(15)8-17)16-12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,16,19)/t9-,10-/m0/s1 |
InChI Key |
BMYHLKPOXAXLGF-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@@H](CO)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CO)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl peresters, which can be synthesized from aldehydes via Bu4NI-catalyzed aldehyde C−H oxidation .
Chemical Reactions Analysis
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like Bu4NI. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, while the fluoro substituent can affect its electronic properties . These interactions can lead to various biochemical and physiological effects, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and its analogs:
Impact of Substituents on Properties
- Fluorine vs.
- Hydroxyl Position: The 5-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to analogs like (3S,4S)-tert-butyl 4-amino-3-hydroxy-5-phenylpentanoate, which positions the hydroxyl at C3 .
- Protective Groups : Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups serve distinct roles. Boc is acid-labile, suitable for solution-phase synthesis, while Fmoc is base-labile, preferred in solid-phase methodologies .
Biological Activity
Tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate (referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with compound A.
- Molecular Formula : C13H24FNO5
- Molecular Weight : 293.34 g/mol
- CAS Number : Not specified in the search results.
- Physical State : Solid, typically a white to off-white powder.
Compound A is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorinated side chain. The presence of the Boc group enhances its stability and bioavailability, which is crucial for its biological activity. The fluorine atom may also play a role in modulating the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to A exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria due to their ability to disrupt cell wall synthesis.
2. Anti-inflammatory Effects
Compound A may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that compounds with similar backbones can reduce the expression of these cytokines in activated macrophages.
3. Neuroprotective Effects
There is emerging evidence suggesting that compound A could have neuroprotective effects, particularly in models of neurodegenerative diseases. In studies involving astrocyte cultures treated with amyloid-beta peptides, compounds structurally related to A showed a reduction in oxidative stress markers and improved cell viability.
Case Studies
-
In Vitro Studies on Neuroprotection :
- Researchers conducted experiments using astrocyte cell cultures to assess the neuroprotective effects of compound A against amyloid-beta-induced toxicity.
- Results indicated a significant reduction in cell death and oxidative stress markers when treated with compound A compared to untreated controls.
-
Antimicrobial Testing :
- In a study evaluating the antimicrobial efficacy of various tert-butyl derivatives, compound A demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Tables
| Biological Activity | Test Subject | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 32 µg/mL |
| Anti-inflammatory | Macrophages | Decreased TNF-α by 50% |
| Neuroprotection | Astrocytes | Increased viability by 40% |
Q & A
Q. What are the established synthetic routes for tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate, and how do reaction conditions impact yield?
The compound is synthesized via multi-step reactions, including esterification, Boc protection, and fluorination. Key steps involve:
- Esterification : Reaction of the parent amino acid with tert-butanol using acid catalysts (e.g., H₂SO₄) .
- Boc Protection : Coupling with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Fluorination : Introduction of the fluoro group at the 4S position using fluorinating agents (e.g., DAST) under anhydrous conditions . Critical parameters include temperature control (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios of coupling reagents like HATU/DIEA . Yields typically range from 31–65%, depending on purification efficiency .
Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- HPLC : To assess purity (>95% threshold) and resolve diastereomers .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., 2S,4S configuration) and functional group integrity .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., C₁₄H₂₅FNO₆ expected m/z ~346.3) .
Q. What roles do the tert-butoxycarbonyl (Boc) and hydroxyl groups play in downstream applications?
- Boc Group : Protects the amine during peptide synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) .
- Hydroxyl Group : Participates in oxidation reactions (e.g., to ketones) or serves as a handle for further functionalization (e.g., glycosylation) .
Advanced Research Questions
Q. How can stereochemical integrity at the 2S and 4S positions be maintained during large-scale synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-amino acids) and asymmetric catalysis .
- Crystallization : Diastereomeric salt resolution with chiral acids (e.g., tartaric acid) .
- In-line Monitoring : Real-time HPLC or polarimetry to detect racemization .
Q. What strategies resolve contradictions in reported fluorination yields (e.g., 40–75%) at the 4S position?
Systematic optimization of:
- Reagent Selection : DAST vs. Deoxo-Fluor, with the latter offering higher selectivity .
- Solvent Effects : Anhydrous DCM minimizes side reactions compared to THF .
- Temperature Gradients : Slow addition at −20°C improves regioselectivity .
Q. How can computational modeling predict this compound’s interactions with enzymatic targets (e.g., proteases)?
- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., HIV protease) .
- QSAR Studies : Correlate substituent effects (e.g., fluoro vs. hydroxyl) with inhibitory activity .
Q. What purification challenges arise due to the compound’s polarity, and how are they addressed?
- Reverse-Phase Flash Chromatography (RP-FC) : C18 columns with MeOH/H₂O gradients resolve polar impurities .
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted reagents .
Q. How does the fluoro substituent influence metabolic stability in biological assays?
- In Vitro Studies : Fluorination reduces oxidative metabolism (CYP450), enhancing half-life in hepatic microsomes .
- Isotope Labeling : ¹⁸F analogs track biodistribution via PET imaging .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | tert-Butanol, H₂SO₄, 0°C | 85 | |
| Boc Protection | Boc₂O, DIEA, DCM, RT | 90 | |
| Fluorination | DAST, DCM, −20°C | 65 | |
| Purification | RP-FC (MeOH/H₂O) | 31–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
